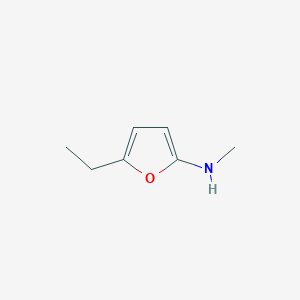![molecular formula C7H7N3 B13096615 1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
1,2-Dihydropyrido[3,4-c]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydropyrido[3,4-c]pyridazine is a heterocyclic compound that features a fused ring system containing both pyridine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of nitrogen atoms in the ring system imparts distinct electronic characteristics, making it a valuable scaffold for drug design and development.
Vorbereitungsmethoden
The synthesis of 1,2-Dihydropyrido[3,4-c]pyridazine typically involves cyclization reactions. One common method includes the reaction of a heterocyclic diamine with a nitrite, or the use of hydrazine hydrate with dicarbonyl compounds . Industrial production methods often employ these synthetic routes under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,2-Dihydropyrido[3,4-c]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazine compounds .
Wissenschaftliche Forschungsanwendungen
1,2-Dihydropyrido[3,4-c]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2-Dihydropyrido[3,4-c]pyridazine involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptor activity, leading to various physiological effects. For instance, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent biological responses .
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydropyrido[3,4-c]pyridazine can be compared with other similar heterocyclic compounds such as pyridazine, pyrimidine, and pyrazine. While all these compounds contain nitrogen atoms in their ring systems, this compound is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design, offering advantages in terms of binding affinity and selectivity .
Similar compounds include:
- Pyridazine
- Pyrimidine
- Pyrazine
These compounds share some structural similarities but differ in their chemical reactivity and biological activities .
Eigenschaften
Molekularformel |
C7H7N3 |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
1,2-dihydropyrido[3,4-c]pyridazine |
InChI |
InChI=1S/C7H7N3/c1-3-8-5-7-6(1)2-4-9-10-7/h1-5,9-10H |
InChI-Schlüssel |
CPELHWJBACBNLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNNC2=C1C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)






![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13096616.png)

![4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)
